molecular formula C11H9BrN2O B10967298 2-(4-bromophenyl)-1-(1H-pyrazol-1-yl)ethanone

2-(4-bromophenyl)-1-(1H-pyrazol-1-yl)ethanone

Cat. No.: B10967298
M. Wt: 265.11 g/mol
InChI Key: XRWNMMMLFAROGB-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(1H-pyrazol-1-yl)ethanone is an organic compound that features a bromophenyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(1H-pyrazol-1-yl)ethanone typically involves the reaction of 4-bromobenzaldehyde with 1H-pyrazole in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-bromophenyl)-1-(1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group and pyrazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-(1H-pyrazol-1-yl)ethanone
  • 2-(4-fluorophenyl)-1-(1H-pyrazol-1-yl)ethanone
  • 2-(4-methylphenyl)-1-(1H-pyrazol-1-yl)ethanone

Uniqueness

2-(4-bromophenyl)-1-(1H-pyrazol-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to different biological activities and properties compared to its analogs.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

2-(4-bromophenyl)-1-pyrazol-1-ylethanone

InChI

InChI=1S/C11H9BrN2O/c12-10-4-2-9(3-5-10)8-11(15)14-7-1-6-13-14/h1-7H,8H2

InChI Key

XRWNMMMLFAROGB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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